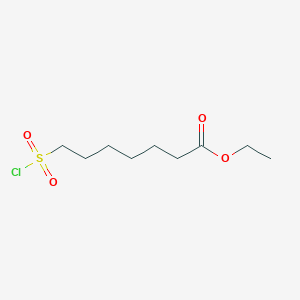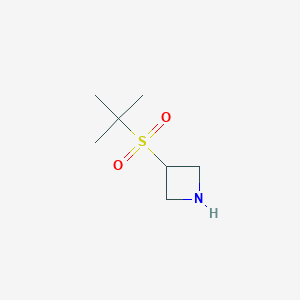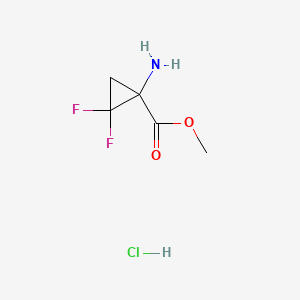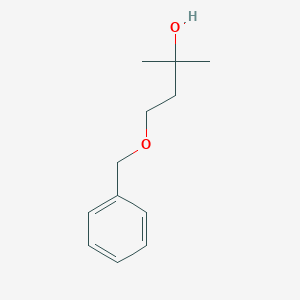
Ethyl7-sulfoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl7-sulfoheptanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers this compound, specifically, is a sulfonated ester, which means it contains a sulfonic acid group attached to its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl7-sulfoheptanoate typically involves the esterification of 7-sulfoheptanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as:
7-sulfoheptanoic acid+ethanol→this compound+water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents can be fine-tuned to enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl7-sulfoheptanoate can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are employed.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohols.
Substitution: Various esters or acids depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl7-sulfoheptanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential role in biochemical pathways involving sulfonic acid groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.
Industry: Utilized in the manufacture of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl7-sulfoheptanoate involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor .
Comparaison Avec Des Composés Similaires
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavorings and fragrances.
Uniqueness: Ethyl7-sulfoheptanoate is unique due to its sulfonic acid group, which imparts distinct chemical properties compared to other esters. This functional group enhances its solubility in water and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
848354-71-2 |
|---|---|
Formule moléculaire |
C9H17ClO4S |
Poids moléculaire |
256.75 g/mol |
Nom IUPAC |
ethyl 7-chlorosulfonylheptanoate |
InChI |
InChI=1S/C9H17ClO4S/c1-2-14-9(11)7-5-3-4-6-8-15(10,12)13/h2-8H2,1H3 |
Clé InChI |
SPYSCEZEUXCFBT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B13470726.png)

![Methyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate](/img/structure/B13470740.png)



![2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B13470750.png)
![[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B13470751.png)


![3-[4-(Fluorosulfonyl)phenyl]prop-2-enoic acid](/img/structure/B13470779.png)
